Methyl nitrate; scopolamine
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Overview
Description
Methyl nitrate: is a chemical compound with the formula CH₃NO₃. It is the methyl ester of nitric acid and is known for its explosive properties. Methyl nitrate is a colorless, volatile liquid that is highly sensitive to shock and friction .
Scopolamine: It is used medically for its anticholinergic properties, particularly in treating motion sickness and postoperative nausea .
Preparation Methods
Methyl Nitrate
Methyl nitrate can be synthesized through several methods:
Condensation of Nitric Acid and Methanol: This method involves the reaction of methanol with nitric acid to produce methyl nitrate and water[ \text{CH}_3\text{OH} + \text{HNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{H}_2\text{O} ]
Reaction of Methyl Iodide and Silver Nitrate: This method involves the reaction of methyl iodide with silver nitrate to produce methyl nitrate and silver iodide[ \text{CH}_3\text{I} + \text{AgNO}_3 \rightarrow \text{CH}_3\text{NO}_3 + \text{AgI} ]
Industrial Production: Industrially, methyl nitrate is produced by the nitration of methanol using a mixture of sulfuric and nitric acids.
Scopolamine
Scopolamine is typically extracted from plants of the Solanaceae family. The extraction process involves:
Alkalization: The plant material is treated with an alkaline solution to free the alkaloids.
Extraction with Non-Polar Solvents: The free alkaloids are then extracted using non-polar solvents such as chloroform or ether.
Purification: The crude extract is purified through multiple liquid-liquid extractions and crystallization processes.
Chemical Reactions Analysis
Methyl Nitrate
Methyl nitrate undergoes several types of chemical reactions:
Oxidation: Methyl nitrate can be oxidized to produce nitromethane and other nitrogen oxides.
Reduction: It can be reduced to produce methanol and nitric oxide.
Substitution: Methyl nitrate can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.
Scopolamine
Scopolamine primarily undergoes hydrolysis and N-alkylation reactions:
Hydrolysis: Scopolamine can be hydrolyzed to produce scopine and tropic acid.
N-Alkylation: It can be alkylated to produce derivatives such as scopolamine butylbromide.
Scientific Research Applications
Methyl Nitrate
Methyl nitrate is used in scientific research primarily for its explosive properties. It is studied in the context of:
Energetic Materials: Research focuses on its use as a high-energy material in propellants and explosives.
Atmospheric Chemistry: Methyl nitrate is also studied for its role in atmospheric reactions involving nitrogen oxides.
Scopolamine
Scopolamine has a wide range of scientific research applications:
Medicine: It is used to treat motion sickness, postoperative nausea, and certain gastrointestinal disorders.
Pharmacology: It is used to develop and test new anticholinergic drugs and their derivatives.
Mechanism of Action
Methyl Nitrate
Methyl nitrate exerts its effects through rapid decomposition, releasing large amounts of energy. The decomposition produces gases such as nitrogen dioxide and carbon monoxide, which contribute to its explosive properties .
Scopolamine
Scopolamine works by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition reduces the effects of acetylcholine, leading to decreased motion sickness and nausea .
Comparison with Similar Compounds
Methyl Nitrate
Similar compounds include:
Nitroglycerin: Like methyl nitrate, nitroglycerin is a nitrate ester with explosive properties.
Ethylene Glycol Dinitrate: Another nitrate ester used in explosives and propellants.
Scopolamine
Atropine: Another tropane alkaloid with anticholinergic properties, used to treat bradycardia and as a pre-anesthetic.
Hyoscyamine: A tropane alkaloid with similar anticholinergic effects, used to treat gastrointestinal disorders.
Conclusion
Methyl nitrate and scopolamine are two distinct compounds with unique properties and applications. Methyl nitrate is primarily known for its explosive properties, while scopolamine is valued for its medicinal uses. Both compounds continue to be subjects of extensive scientific research, contributing to advancements in their respective fields.
Properties
Molecular Formula |
C18H24N2O7 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl nitrate;[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO4.CH3NO3/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-5-2(3)4/h2-6,11-16,19H,7-9H2,1H3;1H3/t11?,12-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
SDHOXZGOZSBOPS-WYHSTMEOSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.CO[N+](=O)[O-] |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.CO[N+](=O)[O-] |
Origin of Product |
United States |
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